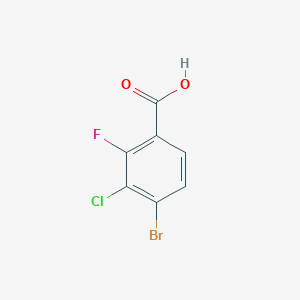

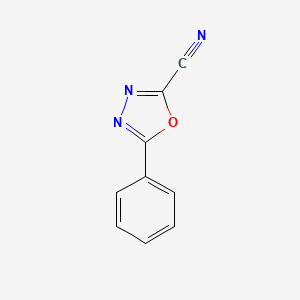

![molecular formula C15H14N2O5 B2426349 Acide 2-[2-(2,6-dioxopipéridin-3-yl)-3-oxo-1H-isoindol-5-yl]acétique CAS No. 2287262-43-3](/img/structure/B2426349.png)

Acide 2-[2-(2,6-dioxopipéridin-3-yl)-3-oxo-1H-isoindol-5-yl]acétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

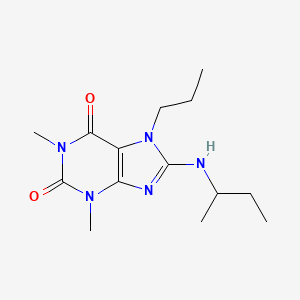

“2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid” is a synthetic estrogen receptor agonist . It binds to estrogen receptors and activates them, triggering the classic downstream effects of estrogens such as increased breast cancer cell proliferation and decreased levels of sex hormone binding globulin .

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 2,6-dioxopiperidine with phthalic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline.Molecular Structure Analysis

The molecular formula of this compound is C15H12N2O7. Its molecular weight is 302.29 g/mol . The IUPAC name is 2-(2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-5-yl)acetic acid .Chemical Reactions Analysis

This compound is mainly used for the synthesis of organic compounds . More detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed information about its physical and chemical properties could not be found in the available resources.Applications De Recherche Scientifique

Inhibition de l'IDO1

IDO1 (indoleamine 2,3-dioxygénase 1): est une enzyme impliquée dans le métabolisme du tryptophane. L'inhibition de l'IDO1 a des implications thérapeutiques dans l'immunothérapie anticancéreuse. Les chercheurs ont exploré l'utilisation de l'acide 2-[2-(2,6-dioxopipéridin-3-yl)-3-oxo-1H-isoindol-5-yl]acétique comme inhibiteur de l'IDO1, dans le but d'améliorer les réponses immunitaires contre les tumeurs .

Propriétés anticancéreuses

L'échafaudage isoindoline du composé suggère une activité anticancéreuse potentielle. Les chercheurs ont étudié ses effets sur les lignées cellulaires cancéreuses, en particulier l'inhibition de la prolifération cellulaire et l'induction de l'apoptose. Des études supplémentaires sont nécessaires pour élucider ses mécanismes précis et évaluer son efficacité .

Neuroprotection et maladies neurodégénératives

Compte tenu de sa ressemblance structurale avec certains neurotransmetteurs, l'This compound a été exploré pour ses propriétés neuroprotectrices. Il pourrait offrir des avantages thérapeutiques dans des affections neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson .

Effets anti-inflammatoires

L'inflammation joue un rôle crucial dans diverses maladies. Les chercheurs ont étudié si ce composé présentait des effets anti-inflammatoires en modulant des voies clés. Son potentiel en tant qu'agent anti-inflammatoire mérite d'être étudié plus avant .

Activité antioxydante

La présence du cycle isoindoline suggère un potentiel antioxydant. Les antioxydants protègent les cellules du stress oxydatif et peuvent contribuer à la santé globale. Des études ont examiné les propriétés antioxydantes de ce composé .

Biologie chimique et chimie médicinale

Les scientifiques ont utilisé l'This compound comme sonde chimique pour étudier les processus biologiques. Sa structure unique permet aux chercheurs d'explorer les interactions avec les protéines, les enzymes et autres composants cellulaires. De plus, les chimistes médicinaux peuvent modifier sa structure pour développer de nouveaux agents thérapeutiques .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mécanisme D'action

Target of Action

The primary target of this compound is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .

Mode of Action

The compound acts as a ligand for E3 ubiquitin ligase . It recognizes E3 ubiquitin ligase and the target protein (IDO1), making the target protein polyubiquitinated . The proteasome then recognizes and degrades the target protein .

Biochemical Pathways

The compound affects the protein degradation pathway in vivo . By degrading the target protein (IDO1), it can suppress the activities of IDO1 . This leads to a decrease in the activation of IDO1, which is beneficial in the treatment of diseases like cancer where excessive activation of IDO1 is observed .

Result of Action

The result of the compound’s action is the suppression of IDO1 activities . This can lead to a decrease in the pathogenesis of diseases like cancer where IDO1 is excessively activated .

Analyse Biochimique

Biochemical Properties

2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with E3 ligases, which are enzymes involved in the ubiquitination process . This interaction can influence protein degradation pathways, thereby affecting cellular protein levels and function. Additionally, the compound’s interaction with other proteins and enzymes can modulate various biochemical pathways, contributing to its diverse biological effects.

Cellular Effects

The effects of 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to affect the TNFα signaling pathway, which plays a role in inflammation and immune responses . By altering this pathway, the compound can impact cellular responses to stress and injury. Furthermore, its effects on gene expression can lead to changes in the production of various proteins, thereby influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as E3 ligases, and modulates their activity . This binding can lead to the activation or inhibition of these enzymes, resulting in changes in protein ubiquitination and degradation. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and protein levels.

Dosage Effects in Animal Models

The effects of 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid vary with different dosages in animal models. At lower doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it can induce adverse effects, such as inflammation, fever, and cardiovascular responses . These dosage-dependent effects highlight the importance of careful dose optimization in experimental settings to achieve the desired biological outcomes without causing harm.

Metabolic Pathways

2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with E3 ligases can influence the ubiquitination and degradation of metabolic enzymes, thereby affecting metabolic pathways . Additionally, its effects on gene expression can lead to changes in the levels of various metabolites, further modulating cellular metabolism.

Transport and Distribution

The transport and distribution of 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity, as its effects are often dependent on its concentration in specific cellular regions.

Subcellular Localization

The subcellular localization of 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological effects. For example, the compound’s presence in the nucleus can influence gene expression, while its localization in the cytoplasm can modulate protein degradation pathways.

Propriétés

IUPAC Name |

2-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c18-12-4-3-11(14(21)16-12)17-7-9-2-1-8(6-13(19)20)5-10(9)15(17)22/h1-2,5,11H,3-4,6-7H2,(H,19,20)(H,16,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSACPARKQNJNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

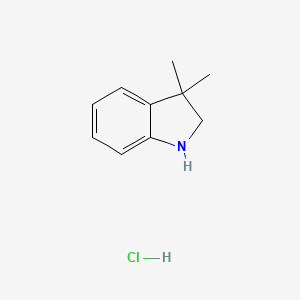

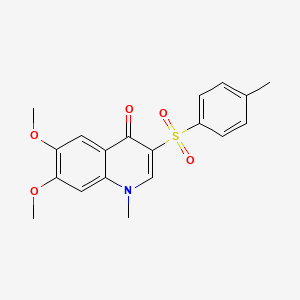

![N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazolyl]acetamide](/img/structure/B2426276.png)

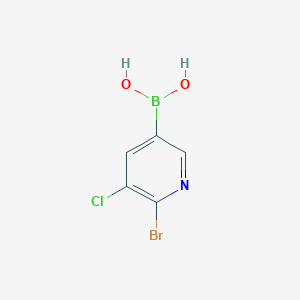

![2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2426277.png)

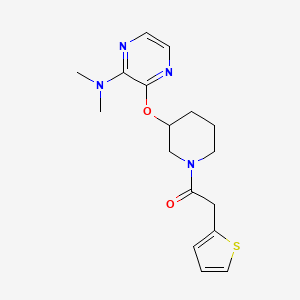

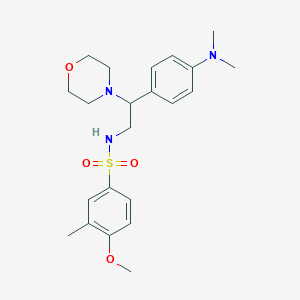

![2-fluoro-N-(3-oxo-3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)propyl)benzenesulfonamide](/img/structure/B2426285.png)

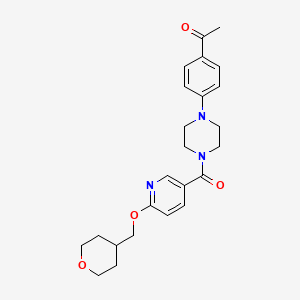

![2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone](/img/structure/B2426286.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2426287.png)